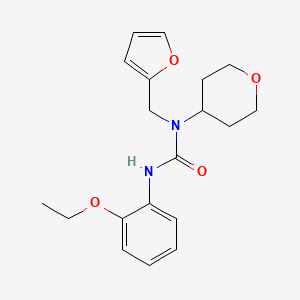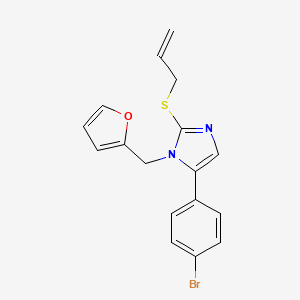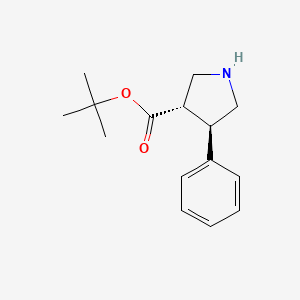
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC16H21N5O3. Detailed structural analysis such as NMR spectra are not available in the current resources. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as density, melting point, and boiling point, are not specified in the available resources .Applications De Recherche Scientifique
Antimicrobial Properties
Pyridazinone derivatives have demonstrated antimicrobial activity against various pathogens. Their mechanism of action may involve inhibition of essential enzymes or disruption of cellular processes. Researchers are exploring their potential as novel antibiotics or antifungal agents .
Antidepressant and Anxiolytic Effects
Some pyridazinone compounds exhibit antidepressant and anxiolytic properties. These molecules may modulate neurotransmitter levels or interact with receptors involved in mood regulation. Further studies are needed to elucidate their precise mechanisms .
Antiplatelet Activity
Certain pyridazinone derivatives have shown antiplatelet effects, which could be valuable in preventing thrombosis or managing cardiovascular diseases. Understanding their interactions with platelet receptors and signaling pathways is crucial for drug development .
Anticancer Potential
Researchers have investigated pyridazinone-based compounds as potential anticancer agents. These molecules may interfere with tumor cell growth, angiogenesis, or metastasis. Their selectivity and safety profiles are areas of active research .
Bronchial Asthma and Allergy Management
Pyridazinone derivatives have been explored for their anti-inflammatory properties. They might play a role in managing bronchial asthma and allergic reactions by modulating immune responses or inflammatory mediators .
Antihypertensive Effects
Some pyridazinone compounds exhibit antihypertensive activity, possibly by affecting vascular tone or renin-angiotensin-aldosterone system components. Investigating their efficacy and safety in hypertensive patients is ongoing .
Herbicidal Applications
In agriculture, pyridazinone derivatives have been used as herbicides. They interfere with plant growth processes, making them effective against weeds. Their selectivity for target plants and environmental impact are critical considerations .
Agrochemicals and Commercial Drugs
Several pyridazinone-based compounds, including Zardaverine (an anti-platelet agent), Emorfazone (an anti-inflammatory agent), Pyridaben (a herbicide), and Norflurazon (another herbicide), have found applications in pharmaceuticals and agriculture .
Mécanisme D'action
Target of Action
Compounds containing pyrrolidine and pyridazinone rings have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyridazinone derivatives have shown a diverse range of pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties .
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZRTWMBNTRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2533499.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2533502.png)

![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B2533504.png)

![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)
![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2533507.png)
![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)
![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)

